molecular formula C23H32Cl2N2O4 B14490145 1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane CAS No. 63744-51-4

1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane

Cat. No.: B14490145
CAS No.: 63744-51-4
M. Wt: 471.4 g/mol
InChI Key: IBUZZCYYOXZDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane typically involves multiple steps, including the formation of the phenoxy and piperazinyl moieties, followed by their coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenoxy and piperazinyl moieties can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the acetyl group may produce an alcohol.

Scientific Research Applications

1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane
  • 1-(2-Acetylphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane
  • 1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)butane

Uniqueness

1-(2-Acetyl-5-hydroxyphenoxy)-2-hydroxy-3-(N(sup 4)-(3,4-dimethylphenyl)piperazinyl)propane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63744-51-4

Molecular Formula

C23H32Cl2N2O4

Molecular Weight

471.4 g/mol

IUPAC Name

1-[2-[3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-4-hydroxyphenyl]ethanone;dihydrochloride

InChI

InChI=1S/C23H30N2O4.2ClH/c1-16-4-5-19(12-17(16)2)25-10-8-24(9-11-25)14-21(28)15-29-23-13-20(27)6-7-22(23)18(3)26;;/h4-7,12-13,21,27-28H,8-11,14-15H2,1-3H3;2*1H

InChI Key

IBUZZCYYOXZDPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=C(C=CC(=C3)O)C(=O)C)O)C.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.